molecular formula C17H22N2O2 B1210306 1,5-Bis(4-aminophenoxy)pentane CAS No. 2391-56-2

1,5-Bis(4-aminophenoxy)pentane

Cat. No.: B1210306
CAS No.: 2391-56-2
M. Wt: 286.37 g/mol
InChI Key: SLHXQWDUYXSTPA-UHFFFAOYSA-N
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Description

1,5-Bis(4-aminophenoxy)pentane, also known as this compound, is a useful research compound. Its molecular formula is C17H22N2O2 and its molecular weight is 286.37 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of 1,5-Bis(4-aminophenoxy)pentane is the visual cycle . This compound can inhibit dark adaptation in vertebrates by impairing the formation of 11-cis-retinoids in the eye and depleting preformed stores of them .

Mode of Action

This compound interacts with its targets by “short-circuiting” the visual cycle . It catalyzes the thermodynamically downhill isomerization of 11-cis-retinal to all-trans-retinal . This interaction results in changes in the visual cycle, leading to impaired dark adaptation.

Biochemical Pathways

The affected biochemical pathway is the visual cycle , which is responsible for the regeneration of visual pigments in the eye. By catalyzing the isomerization of 11-cis-retinal to all-trans-retinal, this compound disrupts this cycle, leading to impaired dark adaptation .

Pharmacokinetics

It is known that the compound is soluble in organic solvents such as alcohol, ether, and chloroform, but insoluble in water . This suggests that it may have good bioavailability in lipid-rich environments but may be less bioavailable in aqueous environments.

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of rhodopsin formation and 11-cis-retinyl palmitate formation in the living frog eye . This leads to impaired dark adaptation in vertebrates .

Action Environment

Furthermore, it should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability .

Biochemical Analysis

Biochemical Properties

1,5-Bis(4-aminophenoxy)pentane plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. The compound has been shown to inhibit the activity of MMP-1, thereby potentially reducing the breakdown of collagen and other structural proteins . Additionally, this compound interacts with DNA, exhibiting a moderate specificity for AT base pairs . This interaction suggests its potential role in modulating gene expression and DNA-related processes.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. In human dermal fibroblasts, the compound has been observed to protect against UVA-induced cytotoxicity and inhibit the activation and expression of MMP-1 . This protective effect is mediated through the inhibition of the p38/mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK) pathways. Furthermore, the compound’s interaction with DNA can influence cell signaling pathways and gene expression, potentially affecting cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound binds to DNA, particularly favoring AT base pairs, and this binding is consistent with DNA minor-groove binding . Additionally, it inhibits the activity of MMP-1 by blocking the activation of the p38/MAPK and JNK pathways . These interactions result in the modulation of gene expression and enzyme activity, contributing to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound has shown stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that the compound maintains its protective effects on cellular function, particularly in reducing MMP-1 activity and protecting against UVA-induced damage . These findings suggest that this compound can be a reliable agent for prolonged biochemical studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower dosages, the compound effectively inhibits MMP-1 activity and protects against cellular damage without significant adverse effects . At higher dosages, there may be potential toxic effects, including cytotoxicity and disruption of normal cellular functions . It is crucial to determine the optimal dosage to balance efficacy and safety in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as MMP-1 and influences the metabolic flux of extracellular matrix degradation . The compound’s interaction with DNA also suggests its involvement in gene expression regulation and related metabolic processes . These interactions highlight the compound’s role in modulating metabolic pathways and maintaining cellular homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s distribution is influenced by its binding affinity to DNA and other biomolecules, leading to its localization in specific cellular compartments . This targeted distribution enhances its efficacy in modulating biochemical pathways and cellular functions.

Subcellular Localization

The subcellular localization of this compound is primarily within the nucleus, where it interacts with DNA . The compound’s localization is directed by its binding affinity to DNA and potential post-translational modifications that target it to the nucleus. This localization is crucial for its role in modulating gene expression and protecting against DNA damage.

Preparation Methods

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1,5-Bis(4-aminophenoxy)pentane undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro groups.

    Reduction: The nitro groups can be reduced back to amino groups.

    Substitution: The phenoxy groups can participate in nucleophilic substitution reactions[][1].

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogen gas in the presence of a catalyst such as platinum or palladium on carbon.

    Substitution: Nucleophiles such as alkoxides or amines can be used[][1].

Major Products Formed

    Oxidation: 1,5-Bis(4-nitrophenoxy)pentane.

    Reduction: this compound.

    Substitution: Various substituted phenoxy derivatives[][1].

Comparison with Similar Compounds

Similar Compounds

    1,5-Bis(4-nitrophenoxy)pentane: This compound is a precursor in the synthesis of 1,5-bis(4-aminophenoxy)pentane[][1].

    1,5-Bis(4-hydroxyphenoxy)pentane: Similar in structure but with hydroxyl groups instead of amino groups[][1].

    1,5-Bis(4-methoxyphenoxy)pentane: Contains methoxy groups instead of amino groups[][1].

Properties

IUPAC Name

4-[5-(4-aminophenoxy)pentoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c18-14-4-8-16(9-5-14)20-12-2-1-3-13-21-17-10-6-15(19)7-11-17/h4-11H,1-3,12-13,18-19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLHXQWDUYXSTPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OCCCCCOC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1092-82-6 (di-hydrochloride)
Record name 1,5-Bis(p-aminophenoxy)pentane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002391562
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70178624
Record name 1,5-Bis(p-aminophenoxy)pentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70178624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2391-56-2
Record name 1,5-Bis(p-aminophenoxy)pentane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002391562
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,5-Bis(p-aminophenoxy)pentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70178624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.